bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Catalog No.
S2783112
CAS No.
1651823-59-4
M.F
C37H52NO3PPdS
M. Wt
728.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis(1-adamantyl)-butylphosphane;methanesulfonic ac...

CAS Number

1651823-59-4

Product Name

bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline

IUPAC Name

bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C37H52NO3PPdS

Molecular Weight

728.28

InChI

InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

REYVZCOGMIXVNX-UHFFFAOYSA-M

SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Solubility

not available

What is cataCXium® A Pd G3, 95%?

Applications in Scientific Research

cataCXium® A Pd G3, 95% finds application in various scientific research areas, particularly organic synthesis. Here are some specific examples:

  • Direct ortho-arylation of pyridinecarboxylic acids

    This reaction allows the introduction of an aryl group (derived from an aromatic ring) directly onto the ortho position (adjacent position) of a pyridinecarboxylic acid molecule. This method is valuable for synthesizing various pharmaceutical and functional materials [Sigma-Aldrich, cataCXium® A Pd G3 95, 1651823-59-4, ].

  • Suzuki-Miyaura cross-coupling

    This versatile reaction enables the formation of carbon-carbon bonds between various organic molecules. cataCXium® A Pd G3, 95% can efficiently catalyze this reaction, allowing researchers to synthesize complex organic molecules with specific functionalities [Organic Letters, 2008, 10 (12), 2777-2780, ].

  • Other applications

    This catalyst can also be used in:

    • Palladium-catalyzed carbonylative carboperfluoroalkylation of alkynes [Journal of the American Chemical Society, 2011, 133 (32), 12222-12225, ]
    • Suzuki-Miyaura coupling reaction of geminal bis(boryl)cyclopropanes [Organic Letters, 2010, 12 (1), 202-205, ]
    • Boroperfluoroalkylation of terminal alkynes [Chemical Communications, 2012, 48 (13), 1722-1724, ]
    • Copper-free Sonogashira coupling reaction [Angewandte Chemie International Edition, 2013, 52 (41), 10928-10932, ]

The compound bis(1-adamantyl)-butylphosphane; methanesulfonic acid; palladium; 2-phenylaniline, also known as cataCXium A Pd G3, is a sophisticated organometallic complex. Its molecular formula is C37H52NO3PPdSC_{37}H_{52}NO_3PPdS with a molecular weight of approximately 728.28 g/mol. This compound features a palladium center coordinated to a phosphine ligand derived from bis(1-adamantyl)-butylphosphane, alongside methanesulfonic acid and 2-phenylaniline. The structure is characterized by its unique phosphine ligand, which enhances the reactivity and stability of the palladium, making it an efficient catalyst for various organic transformations.

cataCXium A Pd G3 is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In these reactions, aryl halides react with various nucleophiles to form biaryl compounds. The mechanism involves three main steps:

  • Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl halide, forming a palladium(II) complex.
  • Transmetalation: A nucleophile, such as an organoboron compound, transfers its organic group to the palladium center.
  • Reductive Elimination: The final step involves the elimination of the product and regeneration of the palladium(0) species.

This mechanism enables the formation of complex organic molecules from simpler precursors efficiently.

While specific biological activity data for cataCXium A Pd G3 is limited, its role as a catalyst in synthesizing biologically active compounds is notable. The compound facilitates the production of various pharmaceuticals and biologically relevant materials through its catalytic properties in cross-coupling reactions. Such applications are critical in drug discovery and development processes.

The synthesis of cataCXium A Pd G3 involves several steps:

  • Preparation of Bis(1-adamantyl)-butylphosphane: This can be achieved through the reaction of 1-adamantyl chloride with n-butyllithium in an appropriate solvent like tetrahydrofuran (THF).
  • Coordination with Palladium: The bisphosphine ligand is then coordinated with a palladium source, such as palladium acetate or palladium chloride, often in the presence of methanesulfonic acid to enhance solubility and reactivity.
  • Formation of the Final Complex: The reaction conditions are optimized to yield the desired organometallic complex, typically involving heating under inert atmosphere conditions.

cataCXium A Pd G3 is employed in various fields:

  • Organic Synthesis: It serves as a catalyst for cross-coupling reactions, particularly useful in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound aids in creating advanced materials through polymerization reactions.
  • Research: It is utilized in academic and industrial research for developing new synthetic methodologies.

Interaction studies involving cataCXium A Pd G3 focus on its catalytic efficiency and selectivity in various reactions. Research indicates that modifications to the phosphine ligand can significantly affect the reactivity and stability of the palladium complex. Additionally, studies assess how different substrates influence reaction pathways and product yields.

Several compounds share structural similarities with cataCXium A Pd G3, including:

  • cataCXium A-Pd-G2: This second-generation catalyst features a similar phosphine ligand but lacks some modifications present in cataCXium A Pd G3 that enhance stability.
  • AdBrettPhos Pd G3: Another phosphine-based catalyst used for similar cross-coupling reactions but has different steric and electronic properties.
  • XPhos Pd G3: Known for its broad applicability in coupling reactions but differs significantly in ligand structure compared to cataCXium A Pd G3.

Uniqueness

cataCXium A Pd G3 stands out due to its unique combination of sterically bulky adamantyl groups and the presence of methanesulfonic acid, which contributes to its enhanced solubility and reactivity compared to other catalysts. This design allows for better performance in challenging synthetic environments, making it a valuable tool in modern organic synthesis.

Dates

Modify: 2024-04-14

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